molecular formula C14H22O2 B041128 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one CAS No. 50650-75-4

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one

Cat. No.: B041128
CAS No.: 50650-75-4
M. Wt: 222.32 g/mol
InChI Key: LMCDKONPVQNISE-UHFFFAOYSA-N
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Scientific Research Applications

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The compound 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, also known as Piroctone Olamine , primarily targets fungi, specifically those responsible for dandruff . It acts on the cell membrane of the fungi, disrupting their normal function .

Mode of Action

Piroctone Olamine interacts with the fungi by penetrating the cell membrane . This interaction leads to changes in the membrane’s permeability, causing essential components of the fungal cell to leak out . This disrupts the normal functioning of the cell, leading to its death .

Biochemical Pathways

It is known that the compound interferes with the fungi’s cellular metabolism . This interference disrupts the fungi’s ability to reproduce and grow, effectively controlling the spread of the fungal infection .

Pharmacokinetics

As a topical agent, it is believed to have minimal systemic absorption . Its bioavailability is primarily localized to the area of application, where it exerts its antifungal effects .

Result of Action

The result of Piroctone Olamine’s action is the reduction or elimination of dandruff . By killing the fungi responsible for dandruff, it helps to keep the scalp clean and free from itching .

Action Environment

The efficacy and stability of Piroctone Olamine can be influenced by various environmental factors. For instance, the pH of the product it is formulated in can affect its solubility and therefore its effectiveness . Additionally, the presence of other ingredients in a formulation can also impact the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one typically involves the reaction of 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone with ethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced reaction control systems. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical and cosmetic applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyran derivatives .

Comparison with Similar Compounds

Similar Compounds

    Ciclopirox: Another antifungal agent with a similar mechanism of action but different chemical structure.

    Pyrithione: Known for its use in anti-dandruff shampoos, it also has antifungal properties.

    Climbazole: A compound with similar applications in the cosmetic industry.

Uniqueness

4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is unique due to its dual antifungal and antibacterial properties, making it versatile for various applications. Its specific chemical structure also allows for effective penetration and action in the target areas, enhancing its efficacy compared to similar compounds.

Properties

IUPAC Name

4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-10-6-12(16-13(15)8-10)7-11(2)9-14(3,4)5/h6,8,11H,7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCDKONPVQNISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)CC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233855
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50650-75-4
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50650-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
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Record name 4-METHYL-6-(2,4,4-TRIMETHYLPENTYL)-2H-PYRAN-2-ONE
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